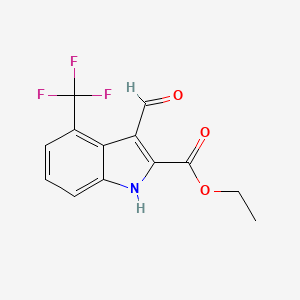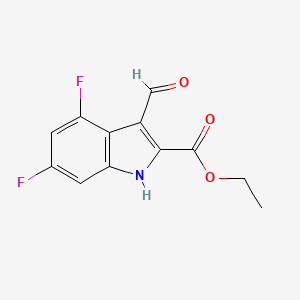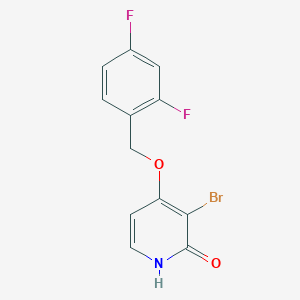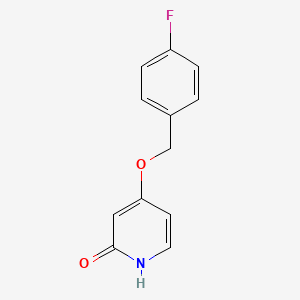
4-(4-Fluorobenzyloxy)-1h-pyridin-2-one
概述
描述
4-(4-Fluorobenzyloxy)-1H-pyridin-2-one (4-FBP) is a fluorinated pyridinone derived from 4-fluorobenzaldehyde, a compound that has been studied extensively due to its wide range of applications. 4-FBP has been used in various scientific research applications, including as a stabilizer for proteins, as a selective inhibitor of enzymes, and as a fluorescent probe for imaging. Its unique properties have made it a valuable tool for researchers in a variety of fields.
科学研究应用
4-(4-Fluorobenzyloxy)-1h-pyridin-2-one has been used in a variety of scientific research applications. It has been used as a stabilizer for proteins, as a selective inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the study of protein-protein interactions, as a substrate for enzyme kinetics, and as a fluorescent label for DNA sequencing.
作用机制
The mechanism of action of 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one is not yet fully understood. It is believed that the fluorine atom in the 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one molecule is responsible for its unique properties, such as its ability to bind to proteins and inhibit enzymes. The fluorine atom is thought to interact with the active sites of proteins and enzymes, thus preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one are still being studied. However, it has been shown to have some effects on enzymes and proteins. For example, it has been shown to inhibit the activity of some enzymes, such as protein kinases, and to stabilize some proteins, such as G-proteins. It has also been shown to have some effects on cell growth and differentiation.
实验室实验的优点和局限性
The advantages of using 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one in lab experiments include its relatively low cost, its ease of synthesis, and its ability to bind to proteins and inhibit enzymes. Its limitations include its lack of specificity for certain proteins and enzymes, its potential for toxicity, and its potential for interfering with other biochemical processes.
未来方向
There are many potential future directions for further research on 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one. These include exploring its potential as a therapeutic agent, developing methods to improve its specificity for certain proteins and enzymes, and studying its effects on other biochemical processes. Additionally, further research could focus on understanding its mechanism of action and developing methods to reduce its potential for toxicity.
属性
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)8-16-11-5-6-14-12(15)7-11/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOJUQBGIVXKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=O)NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

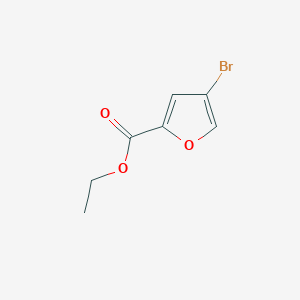
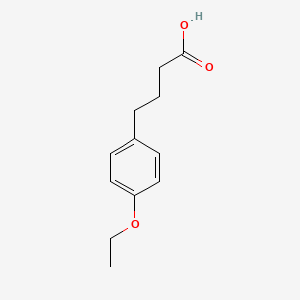
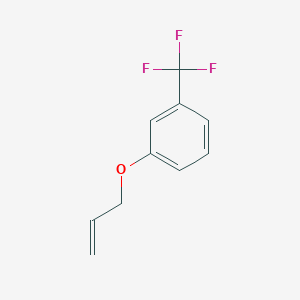

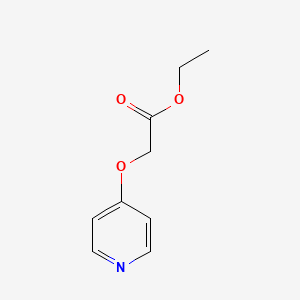
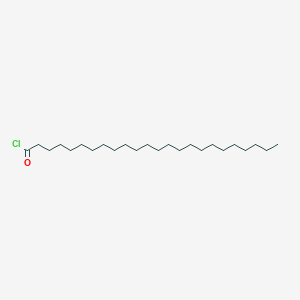
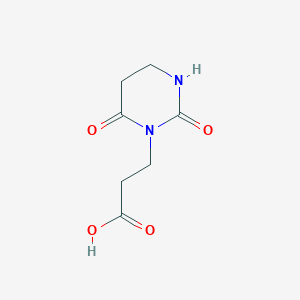
![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)


